molecular formula C23H22N6O4S B2586659 2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide CAS No. 1242994-84-8

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No. B2586659
M. Wt: 478.53
InChI Key: CIBFUQDMUZNRMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any necessary purification methods.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a detailed examination of the chemical reactions that the compound can undergo, including its reactivity, selectivity, and the conditions required for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This would involve a detailed examination of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-13-4-3-5-15(8-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-2)11-18(30)25-10-14-6-7-16-17(9-14)32-12-31-16/h3-9H,10-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFUQDMUZNRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

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